Product packaging for (2R,3R)-3-chloro-2-ethoxyoxane(Cat. No.:CAS No. 6559-32-6)

(2R,3R)-3-chloro-2-ethoxyoxane

Cat. No.: B15490407
CAS No.: 6559-32-6
M. Wt: 164.63 g/mol
InChI Key: OZJLVSAMSVIOFG-RNFRBKRXSA-N
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Description

Significance of Chiral Oxane Derivatives in Contemporary Chemical Synthesis

Chiral oxane derivatives, which include the tetrahydropyran (B127337) ring system, are of paramount importance in modern organic synthesis. This significance stems from their prevalence in a vast array of biologically active natural products. The tetrahydropyran skeleton is a common structural motif in compounds that exhibit potent biological properties, including anticancer activity. nih.gov The specific substitution pattern and stereochemistry of these derivatives are often crucial for their biological function.

In drug discovery and development, the use of chiral molecules is critical. Often, only one enantiomer of a drug provides the desired therapeutic effect, while the other may be inactive or even cause adverse effects. hilarispublisher.comnih.gov Chiral catalysts and auxiliaries are instrumental in synthesizing single-enantiomer pharmaceuticals, ensuring both safety and efficacy. hilarispublisher.comwikipedia.org The development of methodologies to access structurally diverse and stereochemically pure oxane derivatives is therefore a key area of research. These efforts aim to expand the toolbox of medicinal chemists, enabling the synthesis of novel therapeutic agents.

Stereochemical Complexity and Research Focus on (2R,3R)-3-chloro-2-ethoxyoxane

The research focus on a molecule like this compound would likely be multifaceted. A primary area of investigation would be the development of stereoselective synthetic methods to access this specific diastereomer. This could involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. hilarispublisher.comwikipedia.org Furthermore, this compound could serve as a valuable chiral building block for the synthesis of more complex molecules. The strategic introduction of the chloro and ethoxy groups with a defined stereochemistry provides a synthetic handle for further functionalization, allowing for the construction of elaborate molecular architectures.

Interactive Table: Physicochemical Properties of this compound and Related Compounds
CompoundMolecular FormulaMolecular Weight ( g/mol )Key Functional GroupsStereochemistry
This compoundC7H13ClO2164.63Oxane, Chloro, Ethoxy(2R,3R)
(3R)-3-ChlorohexaneC6H13Cl120.62Alkane, Chloro(3R)
(2S,3R)-2-Decyl-3-(5-methylhexyl)oxiraneC19H38O282.51Oxirane, Alkyl(2S,3R)

Note: This table provides a comparison of the target compound with structurally related molecules to highlight differences in functional groups and stereochemistry.

Historical Context of Related Chloro-Ether-Oxane Systems in Synthetic Methodology

The synthesis of substituted oxanes and related cyclic ethers has a rich history in organic chemistry. Early methods for the preparation of such compounds often relied on intramolecular cyclization reactions. The Williamson ether synthesis, a long-established method, has been adapted for the synthesis of disubstituted 1,4-dioxanes, which share structural similarities with oxanes. rsc.org

The development of methods for the stereoselective synthesis of substituted tetrahydropyrans has been a significant area of research. For instance, the reaction of homoallylic alcohols with aldehydes has been shown to produce trisubstituted tetrahydropyrans with the creation of three new stereocenters in a single step. nih.gov The synthesis of halogenated organic compounds also has a long history, with early preparations of compounds like tetraethyllead (B6334599) dating back to the mid-19th century. wikipedia.org More recently, reagents like Oxone have been utilized for the halodecarboxylation of unsaturated carboxylic acids to produce haloalkenes with good stereospecificity. acs.org The combination of these historical synthetic strategies provides the foundation for the modern approaches used to synthesize complex molecules like this compound.

Interactive Table: Key Synthetic Developments for Oxane and Related Systems
MethodDescriptionKey Features
Williamson Ether SynthesisFormation of an ether from an organohalide and a deprotonated alcohol (alkoxide).Versatile for synthesizing various ethers, including cyclic ethers like 1,4-dioxanes. rsc.org
Prins CyclizationAn acid-catalyzed reaction between an alkene and an aldehyde.Can be used to form tetrahydropyran rings, often with the creation of new stereocenters. nih.gov
Halogenation of AlkenesAddition of halogens or haloetherification to double bonds.Provides a direct route to introduce halogen and ether functionalities into a molecule.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13ClO2 B15490407 (2R,3R)-3-chloro-2-ethoxyoxane CAS No. 6559-32-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6559-32-6

Molecular Formula

C7H13ClO2

Molecular Weight

164.63 g/mol

IUPAC Name

(2R,3R)-3-chloro-2-ethoxyoxane

InChI

InChI=1S/C7H13ClO2/c1-2-9-7-6(8)4-3-5-10-7/h6-7H,2-5H2,1H3/t6-,7-/m1/s1

InChI Key

OZJLVSAMSVIOFG-RNFRBKRXSA-N

Isomeric SMILES

CCO[C@H]1[C@@H](CCCO1)Cl

Canonical SMILES

CCOC1C(CCCO1)Cl

Origin of Product

United States

Synthetic Methodologies for 2r,3r 3 Chloro 2 Ethoxyoxane

Retrosynthetic Analysis and Key Disconnections for the (2R,3R)-3-chloro-2-ethoxyoxane Core

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.org For this compound, the primary disconnections involve the C-O bonds within the oxane ring and the C-Cl and C-O bonds of the substituents.

A logical retrosynthetic approach would first disconnect the anomeric C2-O bond of the ethoxy group, leading to a 2-hydroxy-3-chlorooxane intermediate. This simplifies the introduction of the ethoxy group to a later stage, potentially via a glycosylation-type reaction.

The next key disconnection would be the C-O bond of the oxane ring itself. This can be envisioned through two main pathways:

Intramolecular Williamson Ether Synthesis: Disconnecting the C5-O bond would lead to a 5-hydroxy-2-chloro-1-ethoxyhexane precursor. This linear precursor would require stereoselective synthesis to set the three contiguous stereocenters.

Intramolecular Cyclization/Addition: A more common and often more stereocontrolled approach is the disconnection of the C2-O bond, leading to a 5,6-dihydroxy-3-chloroalkene or a related precursor. This strategy is frequently employed in the synthesis of substituted tetrahydropyrans.

A further disconnection of the C-Cl bond would reveal a dihydroxyalkene or a related intermediate, where the chlorine is introduced later via a stereoselective chlorination reaction. This approach allows for the establishment of the carbon skeleton and the stereocenters of the hydroxyl groups first, followed by the introduction of the halogen.

Stereoselective Approaches to the (2R,3R)-Oxane Ring System

The formation of the (2R,3R)-oxane ring with the correct stereochemistry is a critical challenge in the synthesis of the target molecule. Several stereoselective methods can be employed.

Asymmetric Catalysis in the Construction of the Chiral Oxane Ring

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral heterocycles. While direct asymmetric catalytic cyclization to form the fully substituted this compound is not widely reported, analogous transformations provide a clear blueprint. For instance, asymmetric hydrogenation or transfer hydrogenation of unsaturated precursors can establish key stereocenters. nih.gov

One potential strategy involves the asymmetric epoxidation of a homoallylic alcohol, followed by an acid-catalyzed intramolecular cyclization. The Sharpless asymmetric epoxidation, for example, is a well-established method for creating chiral epoxides from allylic alcohols with high enantioselectivity. nih.govnih.gov

Another approach is the use of chiral catalysts in ring-closing metathesis (RCM) of a diene precursor, followed by stereoselective dihydroxylation and subsequent manipulations to form the oxane ring.

Chiral Pool Synthesis Strategies for this compound Precursors

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. uvic.canih.govresearchgate.net Carbohydrates and amino acids are common starting points for the synthesis of complex chiral molecules.

For the synthesis of this compound, a suitable starting material from the chiral pool could be a derivative of a sugar like D-glucose or D-mannose. These materials already possess the required stereochemistry at several centers, which can be strategically manipulated to form the desired oxane ring. For example, selective protection and deoxygenation reactions can be used to transform a pyranose ring into the target oxane structure.

Another chiral pool approach could start from a chiral hydroxy acid, such as (R)- or (S)-lactic acid or malic acid, to build the carbon backbone with the desired stereochemistry.

Diastereoselective Reactions for Establishing (2R,3R) Configuration

When a molecule already contains a stereocenter, new stereocenters can be introduced with a high degree of diastereoselectivity. youtube.com This is a common strategy in the synthesis of cyclic ethers.

A plausible diastereoselective approach to the (2R,3R)-oxane ring would involve an intramolecular cyclization of a precursor that already possesses one of the required stereocenters. For example, an achiral aldehyde can react with a chiral homoallylic alcohol in the presence of a Lewis acid to undergo a Prins cyclization, forming a substituted tetrahydropyran (B127337) with high diastereoselectivity. uva.es

Furthermore, substrate-controlled reactions, where the existing stereochemistry of the substrate directs the stereochemical outcome of a reaction, are invaluable. For instance, the diastereoselective reduction of a ketone precursor or the directed epoxidation of an allylic alcohol can be used to set the stereocenters in the desired (2R,3R) configuration.

Introduction of Chloro and Ethoxy Functionalities

The final stages of the synthesis would involve the introduction of the chloro and ethoxy groups with the correct stereochemistry.

Halogenation Reactions for C-Cl Bond Formation at the C3 Position

The stereoselective introduction of a chlorine atom at the C3 position is a crucial step. Several methods can be employed for this transformation. If the precursor is a 3-hydroxyoxane, a direct substitution reaction can be performed. Reagents like thionyl chloride (SOCl₂) or Appel reaction conditions (triphenylphosphine and carbon tetrachloride) can be used. The stereochemical outcome of these reactions (retention or inversion) depends on the reaction mechanism and conditions.

Alternatively, an electrophilic chlorination of an enol ether or a silyl (B83357) enol ether derived from a 3-keto-oxane precursor could be employed. The use of a chiral chlorine source or a chiral catalyst could, in principle, achieve enantioselectivity.

A summary of potential chlorination methods is presented in the table below:

Reagent/MethodPrecursorPotential Stereochemical Outcome
Thionyl Chloride (SOCl₂)3-HydroxyoxaneInversion or retention (Sₙi)
Appel Reaction (PPh₃, CCl₄)3-HydroxyoxaneInversion (Sₙ2)
N-Chlorosuccinimide (NCS)Enol ether of a 3-keto-oxaneDiastereoselective addition

The introduction of the ethoxy group at the anomeric C2 position can be achieved through various methods. If a 2-hydroxy-3-chlorooxane is the intermediate, a Koenigs-Knorr type reaction with ethanol (B145695) in the presence of a promoter like a silver or mercury salt could be used. Alternatively, activation of the 2-hydroxy group as a good leaving group followed by Sₙ2 displacement with ethoxide would lead to the desired product with inversion of configuration.

A summary of potential ethoxylation methods is presented below:

Reagent/MethodPrecursorPotential Stereochemical Outcome
Ethanol, Acid Catalyst2-Hydroxy-3-chlorooxaneAnomeric mixture, thermodynamically controlled
Ethanol, Silver Salt2-Bromo-3-chlorooxaneInversion (Sₙ2-like)
Sodium Ethoxide2-Triflate-3-chlorooxaneInversion (Sₙ2)

Etherification Strategies for 2-Ethoxy Group Incorporation

One plausible approach involves the stereoselective etherification of a 3-chloro-tetrahydropyran-2-ol intermediate. This precursor, possessing the desired (3R) configuration at the C3 position, can be reacted with an ethylating agent. The stereochemical outcome of this etherification is crucial. To achieve the desired (2R) configuration, the reaction should proceed with inversion of configuration at C2 if the starting alcohol is (2S), or with retention if it is (2R).

Table 1: Representative Etherification Conditions for 2-Hydroxytetrahydropyrans

EntryEthylating AgentBase/CatalystSolventTemperature (°C)Stereoselectivity
1Ethyl iodide (EtI)Sodium hydride (NaH)Tetrahydrofuran (B95107) (THF)0 to 25Typically SN2, inversion
2Diethyl sulfate (B86663) ((EtO)₂SO₂)Potassium carbonate (K₂CO₃)Acetone25-56Variable
3Triethyloxonium tetrafluoroborate (B81430) (Et₃OBF₄)Proton spongeDichloromethane (CH₂Cl₂)0Retention often favored
4Ethyl trifluoromethanesulfonate (B1224126) (EtOTf)2,6-Di-tert-butylpyridineDichloromethane (CH₂Cl₂)-78 to 0High, favors SN2

Another viable strategy is the electrophilic addition to a glycal, a cyclic enol ether derived from a sugar. Treatment of a glycal with an electrophilic chlorine source in the presence of ethanol can lead to the simultaneous introduction of the chloro and ethoxy groups across the double bond. The stereoselectivity of this addition is governed by the nature of the glycal and the reaction conditions, often proceeding through a cyclic halonium ion intermediate. The attack of ethanol would then occur from the face opposite to the halonium ion, leading to a trans relationship between the chloro and ethoxy groups.

Protecting Group Chemistry in the Synthesis of this compound

The synthesis of a stereochemically complex molecule like this compound often necessitates the use of protecting groups to mask reactive functional groups and prevent unwanted side reactions. The choice of protecting groups is critical and must be compatible with the planned reaction conditions while allowing for selective removal at a later stage.

In a synthetic route starting from a diol precursor, one of the hydroxyl groups would need to be selectively protected to allow for the differential functionalization of the other. For instance, in the synthesis from a 1,5-diol, selective protection of the C5 hydroxyl group would allow for manipulation of the C2 hydroxyl, such as its conversion into an ethoxy group.

Commonly used protecting groups for alcohols in this context include silyl ethers (e.g., tert-butyldimethylsilyl, TBDMS; triisopropylsilyl, TIPS) and benzyl (B1604629) ethers (Bn). The choice depends on the required stability. Silyl ethers are generally stable to a wide range of non-acidic and non-fluoride-containing reagents but are readily cleaved under acidic conditions or with fluoride (B91410) sources. Benzyl ethers are more robust and are typically removed by hydrogenolysis.

The tetrahydropyranyl (THP) group is another widely used protecting group for alcohols, prized for its low cost and ease of introduction and removal under acidic conditions. researchgate.netnih.gov However, its use in the synthesis of a tetrahydropyran derivative must be carefully considered to avoid competitive reactions. The introduction of a THP protecting group creates an additional stereocenter, which can complicate product analysis if the substrate is already chiral. nih.gov

Table 2: Common Protecting Groups for Alcohols in Tetrahydropyran Synthesis

Protecting GroupAbbreviationIntroduction ConditionsCleavage ConditionsStability Profile
tert-Butyldimethylsilyl etherTBDMSTBDMSCl, imidazole, DMFTBAF, THF; or AcOH, H₂O/THFStable to most bases, mild oxidants
Triisopropylsilyl etherTIPSTIPSCl, imidazole, DMFTBAF, THF; or acidic conditionsMore sterically hindered, more stable than TBDMS
Benzyl etherBnBnBr, NaH, THFH₂, Pd/CStable to a wide range of conditions except hydrogenolysis
Tetrahydropyranyl etherTHPDihydropyran, PPTS, CH₂Cl₂p-TsOH, MeOH; or Selectfluor™ nih.govStable to basic and nucleophilic reagents

Purification and Isolation Techniques in the Context of Chiral this compound Synthesis

The synthesis of this compound is likely to produce a mixture of diastereomers due to the presence of two stereocenters. The separation of the desired (2R,3R) isomer from the other stereoisomers, such as the (2S,3R), (2R,3S), and (2S,3S) isomers, is a critical final step. As diastereomers have different physical properties, they can typically be separated by standard chromatographic techniques. youtube.com

Column Chromatography: Silica (B1680970) gel column chromatography is the most common method for the separation of diastereomers on a laboratory scale. The choice of eluent system is crucial for achieving good separation. A systematic screening of solvent mixtures with varying polarities is often necessary. For closely eluting diastereomers, a very long column and/or a shallow solvent gradient may be required. gavinpublishers.com

High-Performance Liquid Chromatography (HPLC): For analytical and semi-preparative scale separations, High-Performance Liquid Chromatography (HPLC) offers superior resolution. Normal-phase HPLC on a silica gel column can be effective. The use of specialized stationary phases can also enhance separation. While chiral HPLC columns are necessary for separating enantiomers, they are not required for separating diastereomers. youtube.com

Crystallization: In some cases, fractional crystallization can be an effective method for separating diastereomers, particularly on a larger scale. If one diastereomer forms well-defined crystals under specific solvent and temperature conditions while the others remain in solution, a high degree of purification can be achieved.

Table 3: Comparison of Purification Techniques for Diastereomeric Tetrahydropyrans

TechniquePrincipleAdvantagesDisadvantages
Column ChromatographyDifferential adsorption on a stationary phaseScalable, widely applicableCan be time-consuming, may require large solvent volumes
HPLCHigh-resolution separation based on differential partitioningExcellent separation, fast analysisLimited scalability, requires specialized equipment
CrystallizationDifference in solubility of diastereomersPotentially highly efficient, scalableNot always feasible, requires screening of conditions

The characterization of the purified this compound would rely on spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants between the protons on the tetrahydropyran ring can provide information about their relative stereochemistry. For instance, a large coupling constant between the protons at C2 and C3 would be indicative of a trans-diaxial relationship, which would be expected for the (2R,3R) isomer in a chair conformation.

Chemical Reactivity and Transformations of 2r,3r 3 Chloro 2 Ethoxyoxane

Reactions Involving the Oxane Ring of (2R,3R)-3-chloro-2-ethoxyoxane

The tetrahydropyran (B127337) (oxane) ring, a common motif in many natural products, provides a stable scaffold. rsc.org However, under specific conditions, it can undergo reactions that alter its structure.

Ring-Opening and Ring-Closure Reactions with Stereochemical Considerations

Ring-opening of the stable tetrahydropyran ring in this compound is not a facile process under standard conditions. Unlike strained epoxides, the six-membered oxane ring requires harsh conditions or specific activation to cleave the C-O bonds. Lewis acids or strong Brønsted acids can promote ring-opening by activating the ring oxygen, making it susceptible to nucleophilic attack. For instance, studies on related 2-alkoxy-3,4-dihydropyrans have shown that electrophilic ring-opening can be initiated by thiols or thiophenols, leading to products with a 1,3-dicarbonyl moiety. While not a direct analogue, this suggests that under acidic conditions, the oxane ring of this compound could potentially be opened. The stereochemistry of the substituents at C2 and C3 would be expected to influence the regioselectivity of such a ring-opening reaction.

Conversely, ring-closure reactions are fundamental to the synthesis of the tetrahydropyran skeleton. rsc.org Methodologies such as intramolecular Williamson ether synthesis, oxa-Michael reactions, and Prins cyclizations are commonly employed to construct substituted tetrahydropyrans. rsc.orgwordpress.com For a molecule with the specific stereochemistry of this compound, a highly stereoselective cyclization would be required. For example, an intramolecular cyclization of a precursor with the correct stereocenters already in place would be a plausible route to its formation. The Ramachary–Bressy–Wang cycloaddition, an organocatalytic multicomponent reaction, is a powerful method for constructing highly functionalized tetrahydropyrans with excellent diastereo- and enantioselectivity, showcasing the type of strategic approach necessary for accessing specific stereoisomers like the title compound. wordpress.com

Functionalization of the Oxane Framework

Functionalization of the saturated oxane ring itself, without ring-opening, is challenging due to the unactivated C-H bonds. However, strategic placement of functional groups can enable further transformations. In the case of this compound, the existing chloro and ethoxy groups are the primary handles for modification. Direct functionalization of other positions on the oxane ring would likely require radical-based approaches or the introduction of other activating groups, which falls outside the direct reactivity of the title compound.

Reactivity of the Chloro Substituent at C3

The chlorine atom at the C3 position is a key site of reactivity in this compound. Its reactivity is influenced by the adjacent ethoxy group at C2, which can exert stereoelectronic effects and potentially participate as a neighboring group.

Nucleophilic Substitution Reactions with Stereochemical Outcomes

Nucleophilic substitution of the C3-chloro group is a probable and synthetically useful transformation. The outcome of such a reaction, in terms of mechanism (SN1 or SN2) and stereochemistry, is highly dependent on the reaction conditions and the nature of the nucleophile.

An SN2 reaction would proceed with inversion of configuration at C3, leading to a product with a (3S) configuration. For this to occur, the nucleophile must attack from the face opposite to the C-Cl bond. Given the likely chair conformation of the tetrahydropyran ring with the chloro group in an equatorial position, the incoming nucleophile would approach from the axial direction.

Reaction Type Reagents Product Stereochemistry at C3 Key Considerations
SN2 SubstitutionStrong Nucleophile (e.g., NaN3, NaCN)Inversion (3S)Favored by strong, non-bulky nucleophiles and aprotic polar solvents.
SN1 SubstitutionWeak Nucleophile, Protic Solvent (e.g., H2O, ROH)Racemization (mixture of 3R and 3S)Less likely due to the secondary nature of the carbon, but possible with Lewis acid catalysis.
Neighboring Group ParticipationWeak Nucleophile, Conditions favoring carbocation formationRetention (3R)The 2-ethoxy group can assist in the departure of the chloride, leading to a bicyclic intermediate.

Elimination Reactions to Form Unsaturated Oxane Derivatives

Treatment of this compound with a strong base can induce an elimination reaction (E2) to form an unsaturated oxane derivative (a dihydropyran). The regioselectivity and stereochemistry of this reaction are governed by the requirement for an anti-periplanar arrangement of a β-hydrogen and the chlorine leaving group. chemistrysteps.comlibretexts.orgnumberanalytics.comlibretexts.orgresearchgate.net

In the most stable chair conformation of this compound, the chloro group is expected to be in an equatorial position. For an E2 elimination to occur, there must be a β-hydrogen in an axial position. There are two β-carbons, C2 and C4, from which a proton can be abstracted.

Elimination involving H2: The hydrogen at C2 is adjacent to the electron-withdrawing ethoxy group, which may increase its acidity. However, the stereoelectronic requirement for anti-periplanar alignment with the equatorial chloro group would necessitate a conformational change to a less stable twist-boat or a chair flip where the substituents are in higher energy axial positions.

Elimination involving H4: The C4 position has two protons. In a chair conformation, one of these will be axial and thus anti-periplanar to the equatorial C3-chloro group, making it a likely candidate for abstraction by a base. This would lead to the formation of a double bond between C3 and C4.

The choice of base is also critical. A small, strong base like sodium ethoxide would favor the Zaitsev product (the more substituted alkene), if sterically accessible. A bulky base, such as potassium tert-butoxide, would favor the Hofmann product (the less substituted alkene) by abstracting the more sterically accessible proton.

Reactant Base Major Product Stereochemical Requirement
This compoundSodium Ethoxide2-Ethoxy-3,4-dihydro-2H-pyranAnti-periplanar arrangement of H4 (axial) and Cl (equatorial).
This compoundPotassium tert-Butoxide2-Ethoxy-3,4-dihydro-2H-pyranAnti-periplanar arrangement of H4 (axial) and Cl (equatorial).

Reductive Dehalogenation Pathways

The chloro group at C3 can be removed through reductive dehalogenation, replacing the C-Cl bond with a C-H bond. This transformation can be achieved using various reducing agents. Common methods include the use of metal hydrides (e.g., tributyltin hydride with a radical initiator), dissolving metal reductions, or catalytic hydrogenation. acs.orgnih.govorganic-chemistry.orgwikipedia.org

The stereochemical outcome of reductive dehalogenation depends on the mechanism. Radical-based reductions, such as those using tributyltin hydride, proceed through a planar radical intermediate. The subsequent hydrogen atom abstraction can occur from either face, potentially leading to a mixture of diastereomers. The facial selectivity may be influenced by the stereochemistry of the adjacent C2-ethoxy group, which could direct the approach of the hydrogen donor. Catalytic hydrogenation, on the other hand, often occurs with syn-addition of hydrogen from the less sterically hindered face of the molecule after adsorption onto the catalyst surface.

Reducing Agent Mechanism Expected Product Stereochemical Considerations
Bu3SnH, AIBNRadical(2R)-2-ethoxyoxaneFormation of a planar radical at C3, potentially leading to a mixture of diastereomers. The C2-ethoxy group may direct the hydrogen atom transfer.
H2, Pd/CCatalytic Hydrogenation(2R)-2-ethoxyoxaneSyn-addition of hydrogen, likely from the face opposite to the C2-ethoxy group if it presents significant steric hindrance.
Zn, H+Metal-Acid(2R)-2-ethoxyoxaneThe mechanism can be complex, and stereoselectivity may vary.

Transformations of the Ethoxy Group at C2

The ethoxy group at the anomeric C2 position is a key site of reactivity. Its transformations are central to the synthetic utility of this and related compounds.

Ether Cleavage Reactions

The C2-ethoxy group can be cleaved under various conditions, typically involving acidic reagents. The mechanism of cleavage, being either SN1 or SN2, is influenced by the nature of the reagent and the stability of potential intermediates.

Strong protic acids, such as hydrogen halides (HBr, HI), can protonate the ethoxy oxygen, converting it into a better leaving group (ethanol). Subsequent nucleophilic attack by the halide ion on the anomeric carbon leads to the formation of a 2-halo-3-chlorotetrahydropyran. The reaction is expected to proceed with inversion of configuration at C2 if it follows an SN2 pathway.

Lewis acids are also effective reagents for ether cleavage. Boron trichloride (B1173362) (BCl₃) or boron tribromide (BBr₃) can coordinate to the ethoxy oxygen, facilitating the cleavage of the C-O bond. This approach is often used for cleaving ethers under milder conditions compared to strong protic acids. The reaction with BCl₃ would be expected to yield the corresponding 2-chloro-3-chlorotetrahydropyran.

Table 1: Predicted Ether Cleavage Reactions of this compound

ReagentExpected Major ProductPredicted Mechanism
HBr (excess)(2S,3R)-2-bromo-3-chlorotetrahydropyranSN2
HI (excess)(2S,3R)-2-iodo-3-chlorotetrahydropyranSN2
BCl₃(2S,3R)-2,3-dichlorotetrahydropyranLewis acid-assisted SN2

Note: The stereochemistry of the products is predicted based on an SN2 mechanism, which typically results in inversion of configuration at the reaction center.

Transetherification and Exchange Reactions

Transetherification involves the replacement of the ethoxy group with another alkoxy group. This reaction is typically catalyzed by an acid and driven by the use of a large excess of the new alcohol. For instance, treatment of this compound with methanol (B129727) under acidic conditions would be expected to yield (2R,3R)-3-chloro-2-methoxytetrahydropyran, with the equilibrium being shifted towards the product by the high concentration of methanol.

Exchange reactions can also occur with other nucleophiles. For example, reaction with a thiol in the presence of a Lewis acid could lead to the formation of a thioacetal. These transformations highlight the utility of the 2-ethoxy group as a leaving group in nucleophilic substitution reactions at the anomeric center.

Stereochemical Stability and Epimerization Studies of this compound

The stereochemical stability of this compound is influenced by the anomeric effect and the nature of the substituents. The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon of a pyranose ring to occupy the axial position, despite potential steric hindrance. In the case of this compound, the ethoxy group is at the anomeric C2 position. The preferred conformation of the molecule would be a chair form.

Epimerization at the C2 center can occur under conditions that allow for the reversible formation of an oxocarbenium ion intermediate. Treatment with a protic or Lewis acid can lead to the cleavage of the ethoxy group, generating a planar, achiral oxocarbenium ion. Subsequent attack by an alcohol (either ethanol (B145695) from the cleavage or another alcohol present in the reaction mixture) from either face of the oxocarbenium ion can lead to a mixture of diastereomers. If the reaction is allowed to reach thermodynamic equilibrium, the ratio of the anomers will be determined by their relative stabilities, which is influenced by the anomeric effect and steric interactions.

Reaction Mechanism Elucidation for Key Transformations of this compound

The key transformations of this compound are expected to proceed through well-understood reaction mechanisms common in carbohydrate and heterocyclic chemistry.

Nucleophilic Substitution at C2: The reactions involving the displacement of the ethoxy group are classic examples of nucleophilic substitution at an anomeric carbon. The mechanism can range from a pure SN2 pathway, involving a backside attack by the nucleophile on the C2 carbon, to an SN1 pathway, which proceeds through a discrete oxocarbenium ion intermediate. The presence of the electron-withdrawing chloro group at the adjacent C3 position is likely to disfavor the formation of a full positive charge at C2, thus favoring a more SN2-like mechanism for many transformations.

Oxocarbenium Ion Formation: The formation of an oxocarbenium ion is a pivotal step in many reactions of glycosides and related compounds. For this compound, this intermediate would be generated by the departure of the ethoxy group, facilitated by an acid catalyst. The oxocarbenium ion is stabilized by resonance from the ring oxygen. The stereochemical outcome of reactions proceeding through this intermediate is determined by the facial selectivity of the nucleophilic attack. The presence of the C3-chloro substituent can influence this selectivity through steric and electronic effects.

Conformational Effects: The chair conformation of the tetrahydropyran ring plays a crucial role in its reactivity. The relative orientation of the substituents in the transition state can significantly affect the activation energy of a reaction. For instance, in an SN2 reaction, the nucleophile must approach from the axial direction to displace an equatorial leaving group, or vice versa, to maintain a favorable staggered conformation in the transition state.

In the absence of direct experimental studies on this compound, the elucidation of its precise reaction mechanisms relies on computational modeling and comparison with the wealth of experimental data available for structurally similar molecules.

Spectroscopic and Structural Characterization in Research of 2r,3r 3 Chloro 2 Ethoxyoxane

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the connectivity and relative stereochemistry of organic molecules. For (2R,3R)-3-chloro-2-ethoxyoxane, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to assign the protons and carbons and to establish the cis or trans relationship between the substituents on the oxane ring.

In the ¹H NMR spectrum of a closely related 2,3-disubstituted tetrahydropyran (B127337), the chemical shifts and, crucially, the coupling constants (J values) of the protons at the stereogenic centers (C2 and C3) provide significant insight. The magnitude of the coupling constant between the protons at C2 and C3 (³JH2,H3) is particularly diagnostic of their dihedral angle, which in turn defines the relative stereochemistry. A larger coupling constant is typically observed for a trans-diaxial relationship, while a smaller coupling constant suggests a cis or trans-diequatorial arrangement.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) are used to establish proton-proton coupling networks, confirming the connectivity within the molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are pivotal in determining spatial proximity between protons. For this compound, a NOE correlation between the protons at C2 and C3 would strongly suggest a cis relationship.

The ¹³C NMR spectrum provides information on the number of unique carbon atoms and their chemical environment. The chemical shifts of C2 and C3 are influenced by the electronegativity of the attached oxygen and chlorine atoms, respectively.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key ¹H-¹H Coupling Constants (J, Hz)
H-24.85 (d)98.5³JH2,H3 = 3.5
H-34.10 (ddd)60.2³JH3,H4a = 11.0, ³JH3,H4e = 4.5
H-4a, H-4e1.80-1.95 (m)32.1
H-5a, H-5e1.60-1.75 (m)24.8
H-6a, H-6e3.60-3.75 (m)67.3
O-CH ₂-CH₃3.55 (q)63.7
O-CH₂-C H₃1.20 (t)15.2

Note: This data is hypothetical and based on typical values for similar 2,3-disubstituted tetrahydropyran systems. The exact values for this compound would need to be determined experimentally.

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak ([M]⁺) in the mass spectrum would confirm its molecular weight of 164.63 g/mol .

A key feature in the mass spectrum of a chlorine-containing compound is the presence of an isotopic peak at [M+2]⁺ with a relative abundance of approximately one-third of the molecular ion peak. This is due to the natural abundance of the ³⁷Cl isotope.

The fragmentation of the molecular ion provides valuable structural clues. In ethers, cleavage of the C-O bond is a common fragmentation pathway. For this compound, the loss of the ethoxy group (-OCH₂CH₃) would result in a significant fragment ion. Cleavage adjacent to the chlorine atom is also a likely fragmentation pathway.

Table 2: Predicted Key Mass Spectral Fragments for this compound

m/z Value Proposed Fragment Significance
164/166[C₇H₁₃ClO₂]⁺Molecular ion peak and its ³⁷Cl isotope peak.
119/121[C₅H₈ClO]⁺Loss of the ethoxy group (-OCH₂CH₃).
129[C₇H₁₂O₂]⁺Loss of a chlorine radical (Cl•).
83[C₅H₇O]⁺Further fragmentation of the oxane ring.

Note: The fragmentation pattern is predictive and would require experimental verification via techniques like tandem mass spectrometry (MS/MS) for definitive structural elucidation.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Determination

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that are instrumental in determining the absolute configuration of chiral molecules. biotools.usschrodinger.comnih.govresearchgate.netchemistryworld.com These methods measure the differential absorption of left and right circularly polarized light by a chiral molecule.

For this compound, the experimental VCD spectrum, which corresponds to the vibrational transitions in the infrared region, would be a unique fingerprint for its specific enantiomer. By comparing the experimental VCD spectrum with the theoretically calculated spectrum for a known absolute configuration (e.g., (2R,3R)), a direct and unambiguous assignment of the absolute stereochemistry can be made. biotools.usschrodinger.com

Similarly, ECD, which probes electronic transitions in the ultraviolet-visible region, can be used if the molecule possesses suitable chromophores. While the oxane ring itself is not strongly chromophoric, the substituents may provide sufficient electronic transitions for ECD analysis. The comparison of the experimental ECD spectrum with quantum chemical calculations allows for the determination of the absolute configuration.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be obtained, X-ray diffraction analysis will yield precise information on bond lengths, bond angles, and the conformation of the oxane ring. mdpi.com

The resulting crystal structure would confirm the relative stereochemistry of the chloro and ethoxy groups and, through the application of anomalous dispersion methods, can also determine the absolute configuration of the molecule. This technique provides a solid-state picture that can be correlated with the solution-state conformations inferred from NMR and VCD studies.

Table 3: Hypothetical X-ray Crystallographic Parameters for this compound

Parameter Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.5
b (Å)10.2
c (Å)12.1
α, β, γ (°)90, 90, 90
Z (molecules per unit cell)4

Note: These parameters are hypothetical and serve as an example of the type of data obtained from an X-ray crystallographic analysis.

Chromatographic Methods for Enantiomeric and Diastereomeric Purity Assessment

Chromatographic techniques are essential for separating stereoisomers and assessing the enantiomeric and diastereomeric purity of a sample of this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful method for separating enantiomers. This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to different retention times. For the analysis of this compound, a suitable chiral column, often based on polysaccharide derivatives, would be selected. The development of a chiral HPLC method would allow for the determination of the enantiomeric excess (ee) of a sample.

Chiral Gas Chromatography (GC)

For volatile compounds like this compound, chiral Gas Chromatography (GC) is a highly effective separation technique. Similar to chiral HPLC, chiral GC utilizes a column with a chiral stationary phase. The differential interaction between the enantiomers and the CSP results in their separation. This method is particularly useful for assessing the enantiomeric purity of the final product and for monitoring the stereochemical outcome of synthetic reactions.

Computational and Theoretical Studies of 2r,3r 3 Chloro 2 Ethoxyoxane

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure and optimized geometry of molecules. For (2R,3R)-3-chloro-2-ethoxyoxane, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311+G(d,p), would be the method of choice to predict its three-dimensional structure. nih.govresearchgate.net

The calculations would begin with an initial guess of the molecular geometry, which is then optimized to find the lowest energy structure on the potential energy surface. This process yields key geometric parameters. The presence of the electronegative chlorine and oxygen atoms is expected to significantly influence bond lengths and angles compared to an unsubstituted oxane ring. For instance, the C2-O and C3-Cl bonds will be polarized, affecting the electron density distribution across the entire molecule. nih.gov

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations (Note: These are hypothetical values based on typical DFT results for similar structures.)

ParameterPredicted ValueDescription
C2-O(ring) Bond Length1.41 ÅThe bond connecting the anomeric carbon to the ring oxygen.
C3-Cl Bond Length1.80 ÅThe bond between the carbon at position 3 and the chlorine atom.
C2-O(ethoxy) Bond Length1.42 ÅThe glycosidic bond of the ethoxy group.
C2-C3 Bond Length1.53 ÅThe bond between the two substituted carbon atoms.
C2-C3-Cl Bond Angle109.5°The angle reflecting the tetrahedral geometry at C3.
O(ring)-C2-O(ethoxy)110.0°The angle at the anomeric center.

Conformational Analysis and Energy Landscapes of this compound

The six-membered oxane ring of this compound is not planar and exists in various conformations, primarily chair and boat forms. A thorough conformational analysis using computational methods is essential to identify the most stable conformers and to understand the dynamic equilibrium between them.

The process typically involves a systematic search of the conformational space by rotating the key dihedral angles. For the oxane ring, the primary conformations of interest are the two chair forms, often denoted as ¹C₄ and ⁴C₁. For each chair conformation, the chloro and ethoxy substituents can occupy either axial or equatorial positions. This leads to four main possibilities: diaxial, diequatorial, axial-equatorial, and equatorial-axial.

The relative energies of these conformers would be calculated to determine the global minimum energy structure. It is generally expected that bulky substituents prefer the equatorial position to minimize steric strain (1,3-diaxial interactions). Therefore, the diequatorial conformer is likely to be the most stable. The energy difference between the various conformers allows for the construction of a conformational energy landscape, which maps the potential energy as a function of the defining dihedral angles. nih.govnih.gov

Table 2: Hypothetical Relative Energies of this compound Conformers (Note: Energies are relative to the most stable conformer.)

Conformer (Chloro, Ethoxy)Ring ConformationRelative Energy (kcal/mol)
Equatorial, Equatorial⁴C₁0.0
Axial, Axial⁴C₁4.5
Equatorial, Axial⁴C₁2.8
Axial, Equatorial⁴C₁2.1

The energy landscape also reveals the transition states connecting these stable conformers, providing the energy barriers for conformational changes, such as ring inversion. arxiv.org

Reaction Pathway Modeling and Transition State Analysis for this compound Transformations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. researchgate.net For this compound, several transformations could be modeled, such as nucleophilic substitution at C3 (displacing the chloride) or elimination reactions.

Reaction pathway modeling involves identifying the minimum energy path that connects reactants to products. This path proceeds through a transition state, which is a first-order saddle point on the potential energy surface. Locating and characterizing the transition state is crucial for understanding the reaction's kinetics, as its energy relative to the reactants determines the activation energy. rsc.org

For example, modeling an Sₙ2 reaction at the C3 position would involve bringing a nucleophile towards the carbon atom from the side opposite to the chlorine atom. ncert.nic.in DFT calculations can be used to optimize the geometry of the transition state and a frequency calculation would confirm it by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov The Intrinsic Reaction Coordinate (IRC) method can then be used to follow the reaction path from the transition state down to the reactants and products, confirming the connection.

Table 3: Hypothetical Activation Energies for a Nucleophilic Substitution on this compound

ReactantNucleophileSolvent (model)Calculated Activation Energy (kcal/mol)
This compoundOH⁻Water (PCM)22.5
This compoundCN⁻DMSO (PCM)18.0

Such studies can predict the feasibility of a reaction and provide insights into the stereochemical outcome. nih.gov

Prediction of Spectroscopic Properties from First Principles

Computational methods can predict various spectroscopic properties, including NMR and IR spectra, with a high degree of accuracy. ox.ac.ukarxiv.org These predictions are invaluable for structure elucidation and for interpreting experimental data.

For predicting the NMR spectrum of this compound, the GIAO (Gauge-Including Atomic Orbital) method is commonly employed within a DFT framework. nih.gov This method calculates the magnetic shielding tensors for each nucleus. The chemical shifts are then determined by referencing these values to a standard compound, such as tetramethylsilane (B1202638) (TMS). The predicted chemical shifts are sensitive to the electronic environment of each nucleus, which is influenced by the stereochemistry and conformation of the molecule. libretexts.orgnmrdb.org

Table 4: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
C24.8598.5
C34.1060.2
C41.80, 2.1028.5
C51.75, 1.9525.0
C63.60, 3.9065.8
O-CH₂-CH₃3.7564.1
O-CH₂-CH₃1.2515.2

Similarly, the IR spectrum can be predicted by calculating the vibrational frequencies and their corresponding intensities. diva-portal.org This is achieved by computing the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). The resulting vibrational modes can be animated to visualize the atomic motions associated with each absorption band. The presence of the C-Cl and C-O bonds would give rise to characteristic stretches in the fingerprint region of the spectrum.

Quantum Chemical Descriptors for Reactivity and Selectivity Prediction

Conceptual DFT provides a framework for understanding chemical reactivity through various descriptors derived from the electron density. mdpi.comhakon-art.com These descriptors can predict the reactivity and selectivity of this compound in various chemical reactions.

Key descriptors include:

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate and accept electrons, respectively. A small HOMO-LUMO gap generally implies higher reactivity. researchgate.net

Molecular Electrostatic Potential (MESP): The MESP visualizes the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. nih.gov

Fukui Functions: These functions indicate the change in electron density at a particular point in the molecule upon the addition or removal of an electron. They are used to identify the most reactive sites for nucleophilic and electrophilic attack. rasayanjournal.co.in

Table 5: Hypothetical Quantum Chemical Descriptors for this compound

DescriptorPredicted ValueInterpretation
HOMO Energy-9.8 eVRelated to ionization potential.
LUMO Energy-0.5 eVRelated to electron affinity.
HOMO-LUMO Gap9.3 eVIndicates high kinetic stability.
Global Hardness4.65 eVA measure of resistance to charge transfer.
Electrophilicity Index1.15 eVA measure of electrophilic character.

By analyzing these descriptors, one can predict, for example, that a nucleophile is most likely to attack the C2 or C3 positions due to the electron-withdrawing effects of the oxygen and chlorine atoms. This information is crucial for designing synthetic routes and understanding the chemical behavior of the molecule. mdpi.com

Synthesis and Investigation of Analogues and Derivatives of 2r,3r 3 Chloro 2 Ethoxyoxane

Stereoisomers and Diastereomers of 3-chloro-2-ethoxyoxane

The presence of two chiral centers at the C2 and C3 positions of 3-chloro-2-ethoxyoxane gives rise to four possible stereoisomers: the (2R,3R) and (2S,3S) enantiomeric pair, and the (2R,3S) and (2S,3R) enantiomeric pair. The relationship between the (2R,3R) isomer and the (2R,3S) or (2S,3R) isomers is diastereomeric. The stereoselective synthesis of these individual isomers is a key challenge and is crucial for understanding their distinct chemical and biological properties.

The synthesis of specific stereoisomers of 2,3-disubstituted tetrahydropyrans often relies on substrate-controlled or catalyst-controlled diastereoselective reactions. One common strategy involves the Prins cyclization, an acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. nih.gov The stereochemical outcome of the Prins cyclization can be influenced by the choice of Lewis or Brønsted acid catalyst and the reaction conditions, allowing for the selective formation of either cis- or trans-2,6-disubstituted pyrans. organic-chemistry.org For the synthesis of 2,3-disubstituted systems like 3-chloro-2-ethoxyoxane, related strategies involving intramolecular cyclization of carefully designed acyclic precursors are employed.

For example, the stereoselective synthesis of related 2,3-disubstituted THPs has been achieved with high levels of diastereoselectivity through the acid-mediated cyclization of allylsilyl alcohols. This approach can yield tetrahydropyran (B127337) derivatives with vicinal quaternary and tertiary centers at C2 and C3 with excellent diastereoselectivity (>95:5). uva.es The stereochemistry of the final product is dictated by the geometry of the starting alkene and the stereochemistry of the existing chiral centers in the precursor.

Another powerful method for the stereocontrolled synthesis of substituted THPs is the intramolecular oxa-Michael reaction. The use of chiral catalysts, such as chiral phosphoric acids, can induce high levels of enantioselectivity in the cyclization of acyclic precursors, providing access to specific enantiomers of the desired tetrahydropyran. whiterose.ac.uk

While specific synthetic routes for all four stereoisomers of 3-chloro-2-ethoxyoxane are not extensively detailed in the literature, the application of these established stereoselective methodologies to appropriately substituted acyclic precursors provides a clear pathway for their preparation. The characterization of each stereoisomer would rely on standard analytical techniques, including NMR spectroscopy (utilizing NOE experiments to establish relative stereochemistry) and chiral chromatography for the separation and analysis of enantiomers.

Structural Modifications of the Oxane Ring in (2R,3R)-3-chloro-2-ethoxyoxane Analogues

Modifications to the core oxane ring of this compound can lead to analogues with altered conformational preferences and, consequently, different reactivity and biological profiles. These modifications can include changes in ring size, the introduction of additional substituents, or the incorporation of unsaturation.

Ring Size Modification: The synthesis of analogues with different ring sizes, such as five-membered tetrahydrofuran (B95107) (THF) or seven-membered oxepane (B1206615) rings, can be achieved through various synthetic strategies. For instance, ring-closing metathesis (RCM) is a versatile tool for the construction of cyclic ethers of various sizes. wikipedia.orgorganic-chemistry.org By starting with an appropriate acyclic diene precursor containing the necessary chloro- and ethoxy-substituted stereocenters, RCM can be employed to form the desired cyclic ether. The choice of catalyst, often a ruthenium-based complex like the Grubbs or Hoveyda-Grubbs catalysts, is critical for the efficiency and stereochemical outcome of the reaction. beilstein-journals.org

Ring expansion reactions offer another route to modified ring systems. For example, photochemical methods have been developed for the ring expansion of oxetanes to tetrahydrofurans, which could be adapted to synthesize THF analogues of the target compound. rsc.orgresearchgate.net

Introduction of Additional Substituents and Unsaturation: Modern synthetic methods provide numerous avenues for the synthesis of polysubstituted tetrahydropyrans. Domino reactions, such as the olefin cross-metathesis/intramolecular oxa-conjugate cyclization, allow for the stereoselective synthesis of a variety of substituted THPs from simple acyclic precursors in a single step. acs.org This approach could be used to introduce additional functional groups onto the oxane ring, leading to a diverse range of analogues.

The introduction of unsaturation into the oxane ring can be achieved through elimination reactions or by using RCM on precursors containing internal double bonds. The resulting dihydropyran or tetrahydropyran with exocyclic double bonds can serve as versatile intermediates for further functionalization.

A summary of synthetic strategies for modifying the oxane ring is presented in the table below.

Modification Synthetic Strategy Key Features Representative Precursors/Catalysts
Ring Size VariationRing-Closing Metathesis (RCM)Versatile for 5-7 membered rings.Acyclic dienes, Grubbs or Hoveyda-Grubbs catalysts.
Ring ExpansionPhotochemical RearrangementAccess to larger ring systems from smaller ones.Substituted oxetanes.
PolysubstitutionDomino ReactionsEfficient, one-pot synthesis of complex THPs.Acyclic enoates and homoallylic alcohols.
UnsaturationElimination/RCMIntroduction of double bonds for further functionalization.Dienes with internal double bonds, suitable elimination precursors.

Varying Alkoxy and Halogen Substituents in this compound Derivatives

The electronic and steric properties of the alkoxy and halogen substituents at the C2 and C3 positions, respectively, are expected to significantly influence the reactivity and stability of the tetrahydropyran ring. The synthesis of derivatives with different alkoxy groups (e.g., methoxy, isopropoxy) and alternative halogens (e.g., fluorine, bromine, iodine) is therefore of considerable interest.

The variation of the alkoxy group can be achieved by employing the corresponding alcohol in the synthesis of the acyclic precursor or during the cyclization step. For instance, in an acid-catalyzed cyclization, the choice of alcohol as the solvent or co-solvent can lead to the incorporation of the corresponding alkoxy group at the C2 position.

The introduction of different halogens can be accomplished through the use of various halogenating agents. For example, the use of N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in the presence of an appropriate activator can lead to the corresponding bromo- or iodo-substituted tetrahydropyrans. The synthesis of fluoro-substituted analogues is often more challenging and may require specialized fluorinating reagents.

The table below summarizes some of the potential derivatives with varied substituents and the likely reagents for their synthesis.

Derivative Structure Alkoxy Group (R) Halogen (X) Potential Synthetic Reagent for X
(2R,3R)-3-X-2-OR-oxaneMethoxy (-OCH3)Chlorine (-Cl)N-chlorosuccinimide (NCS)
(2R,3R)-3-X-2-OR-oxaneEthoxy (-OC2H5)Bromine (-Br)N-bromosuccinimide (NBS)
(2R,3R)-3-X-2-OR-oxaneIsopropoxy (-OCH(CH3)2)Iodine (-I)N-iodosuccinimide (NIS)
(2R,3R)-3-X-2-OR-oxaneBenzyloxy (-OCH2Ph)Fluorine (-F)Selectfluor®

Synthesis of Polyfunctionalized Oxane Systems Incorporating the (2R,3R) Moiety

The this compound scaffold can serve as a valuable building block for the synthesis of more complex, polyfunctionalized molecules, including natural product analogues. The existing functional groups provide handles for further chemical transformations, and the stereochemically defined core can direct the stereochemistry of subsequent reactions.

For example, the chlorine atom at C3 can be displaced by a variety of nucleophiles in an SN2 reaction, allowing for the introduction of a wide range of functional groups, such as azides, cyanides, or thiols. The stereochemical outcome of such reactions would be inversion of configuration at the C3 center, leading to the (2R,3S) diastereomer.

The oxane ring itself can be further functionalized. For instance, deprotonation at a position alpha to the ring oxygen, followed by reaction with an electrophile, can introduce substituents at the C6 position.

The synthesis of neopeltolide, a marine macrolide with a tetrahydropyran ring, showcases how highly functionalized THP rings are constructed and incorporated into larger structures. nih.gov Methodologies such as diastereoselective formal [4+2]-annulations and Prins-type cyclizations are employed to forge the tetrahydropyran ring with the desired substituents and stereochemistry. nih.gov These strategies could be adapted to incorporate the this compound moiety into larger, more complex molecular architectures.

Comparative Studies of Reactivity and Stereoselectivity of Analogues

Comparative studies of the reactivity and stereoselectivity of the various analogues and derivatives of this compound are essential for a deeper understanding of the structure-reactivity relationships in this class of compounds. Such studies would typically involve subjecting the different stereoisomers and derivatives to a common set of reaction conditions and analyzing the outcomes.

Reactivity: The nature of the halogen and alkoxy groups is expected to have a significant impact on the reactivity of the molecule. For example, the C-X bond strength decreases from fluorine to iodine, which would affect the rate of nucleophilic substitution at the C3 position. Similarly, the steric bulk of the alkoxy group at C2 could influence the accessibility of the C3 position to incoming nucleophiles.

Stereoselectivity: The stereochemistry of the starting material plays a crucial role in directing the stereochemical outcome of subsequent reactions. For example, in a reaction involving the formation of a new stereocenter, the existing (2R,3R) configuration would likely induce a diastereomeric preference in the product distribution. Comparing the stereoselectivity of reactions for the different diastereomers of 3-chloro-2-ethoxyoxane would provide valuable insights into the conformational preferences of the tetrahydropyran ring and the directing effects of the substituents.

A hypothetical comparative study could involve the reaction of the different stereoisomers with a nucleophile, such as sodium azide. The reaction rates and the stereochemistry of the resulting products would be analyzed to determine the influence of the starting stereochemistry on the reaction outcome.

Analogue Expected Relative Reactivity in SN2 at C3 Expected Major Product Stereochemistry
This compoundModerate(2R,3S)-3-azido-2-ethoxyoxane
(2R,3S)-3-chloro-2-ethoxyoxaneModerate(2R,3R)-3-azido-2-ethoxyoxane
(2R,3R)-3-bromo-2-ethoxyoxaneHigher than chloro analogue(2R,3S)-3-azido-2-ethoxyoxane
(2R,3R)-3-iodo-2-ethoxyoxaneHighest(2R,3S)-3-azido-2-ethoxyoxane

Potential Research Applications of 2r,3r 3 Chloro 2 Ethoxyoxane in Chemical Science

(2R,3R)-3-chloro-2-ethoxyoxane as a Chiral Building Block in Complex Molecule Synthesis

The primary application of enantiomerically pure compounds like this compound is their use as chiral building blocks. nih.govtcichemicals.com In this context, the existing stereocenters are incorporated into a larger, more complex molecule, transferring their chirality. The synthesis of such building blocks often relies on a "chiral pool" strategy, starting from naturally occurring, enantiomerically pure molecules.

The dual functionality of a chloro group at the C3 position and an ethoxy group at the C2 position allows for a range of subsequent chemical transformations. The chlorine atom can act as a leaving group in nucleophilic substitution reactions, while the ethoxy group, as part of an acetal, can be hydrolyzed to reveal a reactive hemiacetal or lactol. This differential reactivity is key to its utility in the stepwise construction of complex natural products and their analogues.

Table 1: Potential Synthetic Transformations of this compound

Functional GroupPositionPotential ReactionsResulting Functionality
ChloroC3Nucleophilic substitution (e.g., with azide, cyanide, organometallics)Introduction of new C-C or C-N bonds
EliminationAlkene formation within the oxane ring
Ethoxy (Acetal)C2Acid-catalyzed hydrolysisHemiacetal/Lactol
Glycosylation reactionsFormation of larger carbohydrate-like structures

Research in this area focuses on integrating this chiral motif into pharmacologically active molecules or natural products containing the oxane core. The precise stereochemistry is critical, as it can mimic the structure of natural substrates for enzymes, potentially leading to the development of enzyme inhibitors or probes.

Ligand Design and Coordination Chemistry Involving Oxane Structures

The oxane framework is a common feature in ligands used in coordination chemistry. ligandbook.orgnih.gov The oxygen atom within the oxane ring can act as a Lewis base, coordinating to metal centers. In this compound, the additional oxygen of the ethoxy group and the chlorine atom provide further potential coordination sites. The design of ligands based on this scaffold can lead to metal complexes with specific geometries and catalytic activities. noaa.gov

The chirality of this compound is particularly significant in the design of ligands for asymmetric catalysis. A chiral ligand can create a chiral environment around a metal center, enabling the enantioselective synthesis of a desired product. chimia.ch The rigid conformation of the oxane ring helps in transmitting the chiral information effectively during a catalytic cycle.

Table 2: Potential Coordination Modes of Oxane-Based Ligands

Ligand TypeDescriptionPotential Metal Interactions
MonodentateCoordination through a single atom. youtube.comThe ring oxygen or the ethoxy oxygen of this compound could coordinate to a metal.
BidentateCoordination through two donor atoms. youtube.comBoth oxygen atoms could potentially chelate to a metal center, forming a stable ring structure.
PolydentateFurther functionalization of the oxane ring could introduce more donor atoms for multidentate coordination. youtube.comThis could involve replacing the chlorine with another donor group.

The study of such coordination complexes involves determining their structure, often through single-crystal X-ray diffraction, and evaluating their performance in catalytic reactions, such as hydrogenations, oxidations, or carbon-carbon bond-forming reactions. uni-siegen.de

Role of Oxane Scaffolds in Materials Science Research

In materials science, scaffolds provide a structural framework for the development of new materials with specific properties. youtube.com Oxane-containing polymers, or poly(oxanes), can be designed to have specific thermal and mechanical properties. The incorporation of chiral units like this compound into a polymer backbone can lead to the creation of chiral materials.

These chiral materials can have applications in areas such as chiral chromatography, where they can be used as the stationary phase for separating enantiomers, or in optics, where they might exhibit unique chiroptical properties. Furthermore, the biocompatibility of some oxane-based structures makes them attractive for creating scaffolds in tissue engineering. nih.govmdpi.com These scaffolds can be designed to be biodegradable and to promote cell growth in a structured manner. nih.gov The functional groups on the this compound monomer could be used to attach biomolecules or to tune the scaffold's properties. researchgate.net

Development of Novel Methodologies Using this compound as a Substrate

This compound can serve as a model substrate for the development of new synthetic methodologies. The presence of multiple functional groups and defined stereochemistry allows researchers to test the selectivity and efficiency of new reagents and catalytic systems.

For example, new methods for stereospecific nucleophilic substitution at the C3 position could be developed and tested on this substrate. The outcome of the reaction (retention or inversion of stereochemistry) would be readily determined due to the known configuration of the starting material. Similarly, reactions that modify the C2-ethoxy group or open the oxane ring could be explored. The development of such methodologies is crucial for expanding the toolbox of synthetic organic chemists.

Table 3: Examples of Methodological Studies

Research AreaObjectiveRole of this compound
Asymmetric CatalysisTo develop a new catalyst for stereoselective C-Cl bond activation.Acts as a chiral substrate to test the enantioselectivity of the catalyst.
Ring-Opening PolymerizationTo investigate new initiators for the polymerization of cyclic ethers.Serves as a monomer to study the polymerization mechanism and resulting polymer properties.
Glycosylation ChemistryTo develop novel methods for forming glycosidic bonds.The ethoxy group can be a leaving group in a reaction to attach a sugar unit.

The insights gained from these studies can then be applied to more complex and synthetically challenging molecules.

Explorations in Supramolecular Chemistry with Chiral Oxane Derivatives

Supramolecular chemistry focuses on the non-covalent interactions between molecules to form larger, organized assemblies. mdpi.com Chiral molecules are of great interest in this field as they can lead to the formation of chiral supramolecular structures, such as helices or chiral aggregates. nih.govrsc.org

Chiral oxane derivatives, including this compound, can participate in supramolecular chemistry through hydrogen bonding (if hydrolyzed to the lactol), dipole-dipole interactions, and other non-covalent forces. The specific shape and electronic properties of the molecule can direct its assembly with other molecules (or with itself) in a predictable manner. researchgate.net These chiral assemblies can be used for enantiomer recognition, where the supramolecular host preferentially binds to one enantiomer of a guest molecule over the other. This has potential applications in chemical sensing and separation technologies. chimia.ch

Q & A

Q. What are the optimal synthetic routes for (2R,3R)-3-chloro-2-ethoxyoxane, and how can stereochemical purity be ensured?

  • Methodological Answer : The synthesis typically employs a chiral pool strategy using enantiomerically pure starting materials. Key steps include:
  • Epoxide ring formation : Chlorination of a diol intermediate under controlled conditions (e.g., SOCl₂ or PCl₃).
  • Ethoxy group introduction : Nucleophilic substitution with sodium ethoxide in anhydrous THF .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and chiral HPLC to isolate the (2R,3R) diastereomer. Validate purity via polarimetry and enantiomeric excess (ee) calculation using 1H^1\text{H}-NMR with chiral shift reagents .

Q. How is the stereochemistry of this compound confirmed experimentally?

  • Methodological Answer :
  • Single-crystal X-ray diffraction : Resolve absolute configuration by analyzing heavy atom (Cl, O) positions and Flack parameters .
  • Vibrational Circular Dichroism (VCD) : Compare experimental spectra with DFT-simulated spectra for the (2R,3R) configuration .
  • NMR coupling constants : Analyze 3JH-H^3J_{\text{H-H}} values in the oxane ring to confirm chair conformations and substituent orientations .

Q. Why is the stereochemistry of this compound critical in studying enzyme-substrate interactions?

  • Methodological Answer : The (2R,3R) configuration mimics natural substrates in glycosidase or epoxide hydrolase assays. For example:
  • Enzyme inhibition studies : Use kinetic assays (e.g., IC₅₀ determination) to compare activity against (2S,3S) or racemic forms.
  • Molecular docking : Align the (2R,3R) isomer with enzyme active sites (e.g., PDB structures) to evaluate steric and electronic complementarity .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) for this compound be resolved?

  • Methodological Answer :
  • Dynamic effects in NMR : Low-temperature 1H^1\text{H}-NMR (e.g., 200 K in CD₂Cl₂) can freeze ring-flipping motions, revealing hidden splitting patterns .
  • X-ray vs. computational models : Perform conformational sampling (MD simulations) to identify dominant conformers in solution versus solid state. Overlay X-ray and DFT-optimized structures to validate discrepancies .

Q. What strategies are effective in studying the compound’s reactivity in asymmetric catalysis?

  • Methodological Answer :
  • Kinetic resolution : Use chiral Lewis acids (e.g., BINOL-derived catalysts) to selectively transform one enantiomer, monitoring progress via GC-MS with chiral columns.
  • Mechanistic probes : Introduce isotopic labels (e.g., 18O^{18}\text{O}) at the ethoxy group to track bond cleavage pathways during acid hydrolysis .

Q. How can computational methods predict the compound’s physicochemical properties?

  • Methodological Answer :
  • QSPR models : Train models on logP, solubility, and dipole moment data from PubChem/DSSTox to predict properties for novel derivatives .
  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compute electrostatic potential maps, aiding in crystallinity prediction .

Q. What experimental controls are essential when evaluating biological activity?

  • Methodological Answer :
  • Racemic controls : Test both (2R,3R) and (2S,3S) isomers to distinguish stereospecific effects from general toxicity.
  • Solvent stability assays : Incubate the compound in DMSO/PBS and monitor degradation via LC-MS to rule out artifactual bioactivity .

Q. How do intermolecular interactions (e.g., hydrogen bonding) influence its crystallization?

  • Methodological Answer :
  • Hirshfeld surface analysis : Quantify H-bond donor/acceptors using CrystalExplorer to correlate packing motifs with melting points .
  • Co-crystallization trials : Screen with carboxylic acid co-formers (e.g., fumaric acid) to stabilize specific H-bond networks .

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